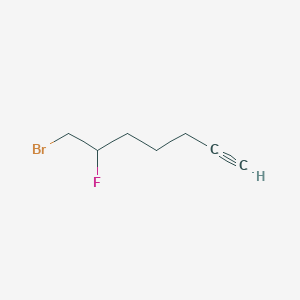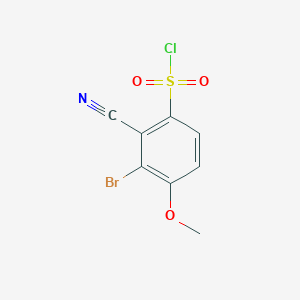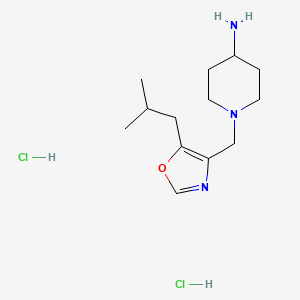![molecular formula C10H12N2O2 B1484997 (2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098154-38-0](/img/structure/B1484997.png)
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Übersicht
Beschreibung
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as (2E)-3-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-ylprop-2-enoic acid, is a carboxylic acid that is widely used in a variety of scientific research applications. This compound is a versatile molecule that has been utilized in biochemistry, physiology, and pharmacology research. It is an important tool for scientists to explore the biological effects of different compounds and to gain insight into the molecular mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors in Pharmacokinetics
Chemical inhibitors, including pyrazole derivatives, are critical in studying drug-drug interactions by inhibiting specific Cytochrome P450 (CYP) isoforms in human liver microsomes. This inhibition is essential for predicting possible interactions when multiple drugs are coadministered, given the broad range of drugs metabolized by these enzymes (Khojasteh et al., 2011).
Heterocyclic Compounds Synthesis
Pyrazole derivatives serve as building blocks in synthesizing various heterocyclic compounds, indicating their importance in organic chemistry for creating compounds with potential applications in pharmacology and agrochemistry (Gomaa & Ali, 2020).
Antifungal Applications
Research on small molecule inhibitors, including pyrazole derivatives, against Fusarium oxysporum demonstrates their potential in addressing agricultural challenges, such as fighting crop diseases with chemical compounds based on their structural features and activity relationships (Kaddouri et al., 2022).
Metabolic and Toxicity Studies
Pyrazole derivatives undergo metabolic pathways that can elucidate the balance between their formation and detoxification, highlighting their potential toxicity or harmlessness based on the reactive intermediates produced during metabolism (Cornet & Rogiers, 1997).
Knoevenagel Condensation in Anticancer Agents
The Knoevenagel condensation process, involving pyrazole derivatives, plays a significant role in developing anticancer agents. This process underlines the importance of such compounds in creating biologically active molecules targeting various cancer mechanisms (Tokala, Bora, & Shankaraiah, 2022).
Eigenschaften
IUPAC Name |
(E)-3-[1-(2-methylprop-2-enyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h3-5,7H,1,6H2,2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEHYQQKYFHTIG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1484914.png)


![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484918.png)






![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
![trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol](/img/structure/B1484935.png)
![trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484936.png)